Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Overview
Description
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a Boc-protected amino group, a phenyl ring substituted with two methoxy groups, and a propionic acid moiety. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
Formation of the phenyl ring: The phenyl ring with methoxy substituents is introduced through a series of reactions, such as Friedel-Crafts alkylation or acylation.
Coupling of the protected amino acid: The protected amino acid is coupled with the phenyl ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Coupling reagents like EDCI or DCC are used for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid moiety can produce alcohols.
Scientific Research Applications
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. Additionally, it can modify proteins through covalent bonding, altering their function and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a single methoxy group on the phenyl ring.
Boc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid: Similar structure with methoxy groups at different positions on the phenyl ring.
Boc-(S)-3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Similar structure with methoxy groups at different positions on the phenyl ring.
Uniqueness
Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The Boc protection of the amino group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Properties
IUPAC Name |
(3S)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWARYCUBBJWKQ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136705 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-83-4 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499995-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601136705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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